

An In-depth Technical Guide to 2-(2-Phenylethyl)piperidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2-Phenylethyl)piperidine

CAS No.: 159053-39-1

Cat. No.: B136215

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Phenylethyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a phenylethyl group. Its chemical structure is of significant interest to medicinal chemists and pharmacologists due to its relationship to a broad class of neuroactive compounds. The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals targeting the central nervous system (CNS). The addition of a phenylethyl group introduces a pharmacophore present in many stimulants, hallucinogens, and other CNS-active agents, suggesting a potential for diverse biological activities. This guide provides a comprehensive overview of the available technical information for **2-(2-Phenylethyl)piperidine**, including its chemical identity, synthesis, and potential pharmacological relevance, while also highlighting areas where further research is needed.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is paramount in research and development. **2-(2-Phenylethyl)piperidine** is registered under the following CAS number and

is known by several synonyms.

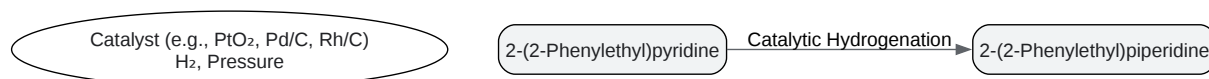
Identifier	Value
CAS Number	159053-39-1[1]
IUPAC Name	2-(2-phenylethyl)piperidine[1]
Molecular Formula	C ₁₃ H ₁₉ N[1]
Molecular Weight	189.30 g/mol [1]
Synonyms	2-Phenethyl-piperidine, Piperidine, 2-(2-phenylethyl)-, (R)-2-phenethylpiperidine hydrochloride, (S)-2-phenethylpiperidine hydrochloride[1]

Synthesis and Characterization

While a specific, detailed, and validated protocol for the synthesis of **2-(2-Phenylethyl)piperidine** is not readily available in the published literature, a highly plausible and efficient route is the catalytic hydrogenation of its aromatic precursor, 2-(2-phenylethyl)pyridine. This method is a standard and widely employed strategy for the synthesis of saturated nitrogen heterocycles from their corresponding aromatic counterparts.

Proposed Synthetic Pathway: Catalytic Hydrogenation

The synthesis of **2-(2-phenylethyl)piperidine** can be logically achieved through the reduction of the pyridine ring of 2-(2-phenylethyl)pyridine. Catalytic hydrogenation is the most direct and atom-economical approach for this transformation.



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Caption: Proposed synthesis of **2-(2-Phenylethyl)piperidine** via catalytic hydrogenation.

General Experimental Protocol for Catalytic Hydrogenation

The following protocol is a generalized procedure based on established methods for the hydrogenation of substituted pyridines. Optimization of catalyst, solvent, pressure, and temperature may be required to achieve high yields and purity.

Materials:

- 2-(2-Phenylethyl)pyridine
- Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C))
- Solvent (e.g., Ethanol, Methanol, Acetic Acid)
- Hydrogen gas source
- High-pressure hydrogenation apparatus

Procedure:

- **Catalyst Loading:** In a suitable high-pressure reaction vessel, add the hydrogenation catalyst (typically 1-5 mol% relative to the substrate).
- **Substrate and Solvent Addition:** Add the solvent, followed by 2-(2-phenylethyl)pyridine.
- **Inerting the System:** Seal the reaction vessel and purge several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
- **Hydrogenation:** Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-500 psi).
- **Reaction:** Stir the reaction mixture vigorously at a set temperature (e.g., room temperature to 80°C) until hydrogen uptake ceases. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up:** Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.
- **Isolation and Purification:** Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized **2-(2-Phenylethyl)piperidine** should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), mass spectrometry (MS), and elemental analysis.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for **2-(2-Phenylethyl)piperidine** is presented below.

Property	Value	Source
Appearance	Solid	[1]
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]
GHS Pictograms	GHS07 (Exclamation mark)	[1]

Potential Pharmacological Profile and Mechanism of Action

Direct pharmacological studies on **2-(2-Phenylethyl)piperidine** are scarce in the public domain. However, its structural components—the piperidine ring and the phenylethylamine moiety—are present in a vast number of neuroactive compounds, allowing for informed hypotheses about its potential biological targets.

Structural Relationship to Known Pharmacophores

The **2-(2-Phenylethyl)piperidine** scaffold can be viewed as a conformationally restricted analog of phenethylamine. Phenethylamines are a broad class of compounds known to interact with monoamine transporters and receptors. The piperidine ring introduces a degree of rigidity that can influence binding affinity and selectivity for various targets.

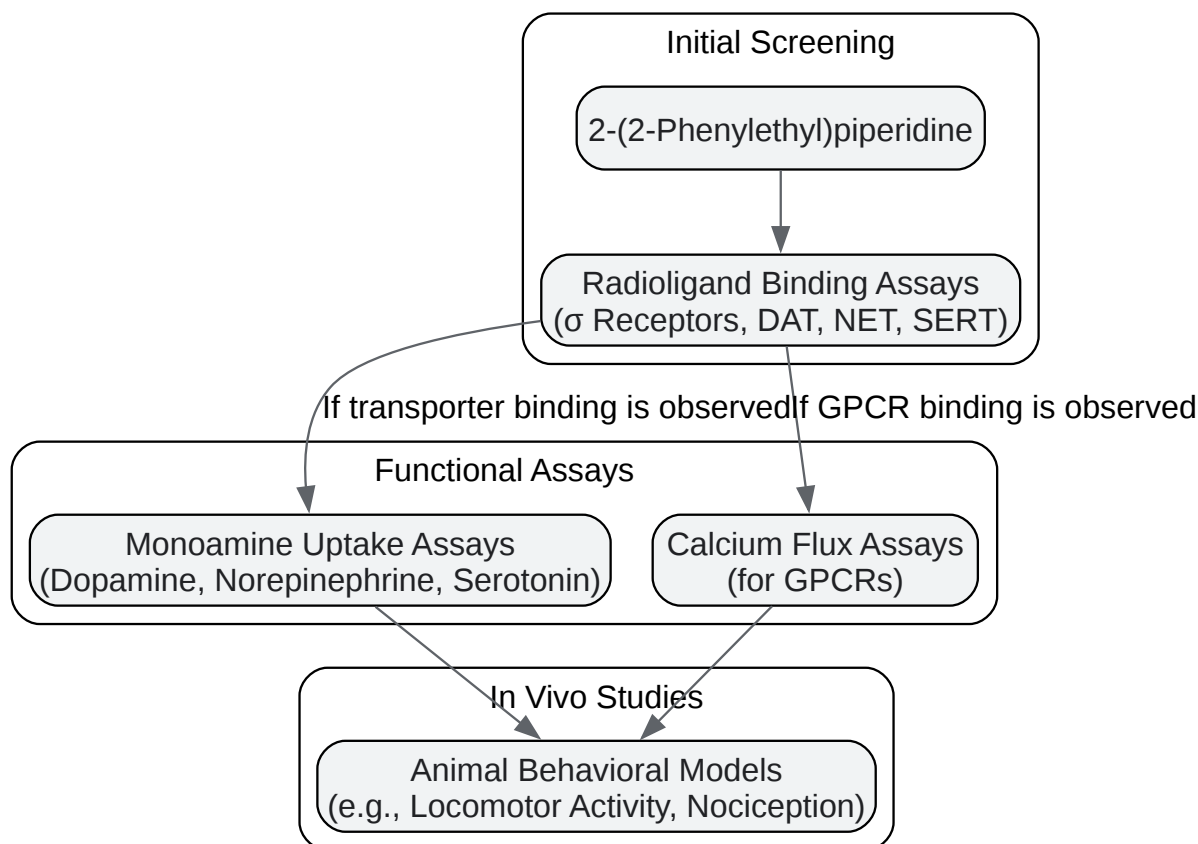
Potential CNS Targets

Based on its structural similarity to other known ligands, **2-(2-Phenylethyl)piperidine** may exhibit affinity for the following CNS targets:

- **Sigma (σ) Receptors:** The isomeric compound, 1-(2-phenethyl)piperidine, has been identified as a selective sigma receptor ligand. This suggests that **2-(2-Phenylethyl)piperidine** may also interact with σ_1 and/or σ_2 receptors, which are implicated in a variety of neurological and psychiatric conditions.
- **Monoamine Transporters:** The phenethylamine backbone is a classic pharmacophore for inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The specific substitution pattern on the piperidine ring will likely determine the affinity and selectivity for these transporters.
- **Other Receptors:** Depending on its three-dimensional conformation, **2-(2-Phenylethyl)piperidine** could potentially interact with other CNS receptors, such as dopamine, serotonin, or adrenergic receptors.

Experimental Workflow for Target Profiling

To elucidate the pharmacological profile of **2-(2-Phenylethyl)piperidine**, a systematic screening against a panel of CNS targets is necessary. A typical workflow for such a study is outlined below.



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Caption: Experimental workflow for the pharmacological characterization of **2-(2-Phenylethyl)piperidine**.

Applications in Research and Drug Development

While there are no widely documented applications of **2-(2-Phenylethyl)piperidine** in drug development, its structural motif suggests its potential as a scaffold or intermediate for the synthesis of novel therapeutic agents. The piperidine ring is a cornerstone in the design of drugs for a multitude of therapeutic areas, including but not limited to:

- **Neuropsychiatric Disorders:** As a potential modulator of monoaminergic and sigma receptor systems, derivatives of **2-(2-Phenylethyl)piperidine** could be explored for the treatment of depression, anxiety, schizophrenia, and neurodegenerative diseases.

- **Pain Management:** The phenethylpiperidine scaffold is famously present in the potent opioid analgesic fentanyl. While the 2-substituted isomer may not share the same opioid activity, its potential interaction with other pain-related targets, such as sigma receptors, makes it a person of interest in the development of novel analgesics.
- **Stimulant Use Disorders:** Compounds that act as atypical dopamine reuptake inhibitors are being investigated as potential treatments for cocaine and methamphetamine addiction. If **2-(2-Phenylethyl)piperidine** or its derivatives exhibit this pharmacological profile, they could be valuable leads in this area.

Conclusion

2-(2-Phenylethyl)piperidine is a chemical entity with a structure that suggests a rich potential for neuropharmacological activity. While its synthesis is achievable through established chemical transformations, a significant gap exists in the literature regarding its detailed pharmacological characterization and specific applications in drug development. This guide has consolidated the available information on its chemical identity, proposed a robust synthetic strategy, and outlined the key areas for future investigation. For researchers and drug development professionals, **2-(2-Phenylethyl)piperidine** represents an intriguing scaffold that warrants further exploration to unlock its potential therapeutic value.

References

- PubChem. **2-(2-Phenylethyl)piperidine**. [[Link](#)]

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Sources

- 1. **2-(2-Phenylethyl)piperidine** | C₁₃H₁₉N | CID 5190919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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